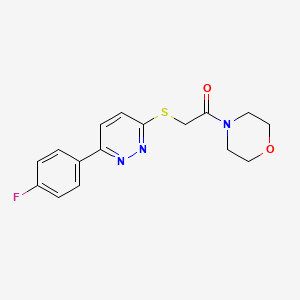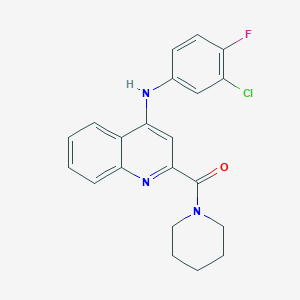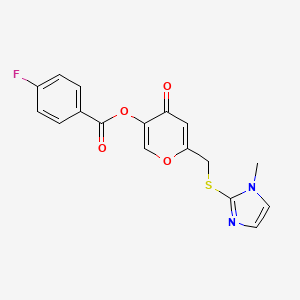
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a 4-fluorophenyl group and a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluorobenzene as a starting material.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under suitable conditions.
Morpholinoethanone Addition: The final step involves the addition of the morpholinoethanone moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the carbonyl group in the morpholinoethanone moiety.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives and alcohols.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.
Comparison with Similar Compounds
- 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
Comparison:
- Uniqueness: The presence of the 4-fluorophenyl group in 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone imparts unique electronic properties, potentially enhancing its biological activity compared to its analogs.
- Activity: The fluorine atom can influence the compound’s binding affinity to molecular targets, possibly leading to improved efficacy in therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYVNZDTYHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2821198.png)



![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2821204.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)



![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(3-fluorophenyl)methoxy]amine](/img/structure/B2821217.png)
